molecular formula C21H24N2 B130462 Quinupramine CAS No. 31721-17-2

Quinupramine

Cat. No. B130462
CAS RN: 31721-17-2
M. Wt: 304.4 g/mol
InChI Key: JCBQCKFFSPGEDY-UHFFFAOYSA-N
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Description

Quinupramine is a tricyclic antidepressant (TCA) used in Europe for the treatment of depression . It is also known by brand names such as Kevopril, Kinupril, Adeprim, and Quinuprine .


Molecular Structure Analysis

Quinupramine is a small molecule with a molecular formula of C21H24N2 . Its molecular weight is 304.437 g/mol . The structure of Quinupramine can be found in various databases such as DrugBank and Merck Index .

Scientific Research Applications

Controlled Delivery of Quinupramine

Development of Quinupramine Delivery Systems : A study conducted by Kim et al. (2006) explored the development of a controlled delivery system for quinupramine using an ethylene-vinyl acetate (EVA) matrix. They investigated the effects of factors like PEG 400 volume fraction, membrane thickness, drug concentration, temperature, and plasticizer on the drug release rate. The study concluded that the release of quinupramine from the EVA matrix follows a diffusion-controlled model, ensuring a controlled release of the drug (Kim et al., 2006).

Enhanced Transdermal Absorption : Another study by Shin et al. (2007) investigated the transdermal absorption of quinupramine in rats. They added different types of enhancers to the EVA matrix containing quinupramine to increase skin permeation. The study demonstrated that the quinupramine-EVA matrix containing a permeation enhancer significantly increased the bioavailability of quinupramine, suggesting its potential as an effective transdermal delivery system (Shin et al., 2007).

Physicochemical Interactions

Interaction with EVA Matrix : A study focused on the physicochemical characteristics of quinupramine in the EVA matrix was conducted by Cho et al. (2006). This study used methods like X-ray diffraction, Fourier transform infrared spectroscopy, and thermal analysis to understand the state of quinupramine in the EVA matrix. The findings suggested that quinupramine was not crystalline in the EVA matrix, indicating physicochemical interactions at the molecular level, potentially impacting the drug's release and efficacy (Cho et al., 2006).

properties

IUPAC Name

11-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydrobenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2/c1-3-7-19-16(5-1)9-10-17-6-2-4-8-20(17)23(19)21-15-22-13-11-18(21)12-14-22/h1-8,18,21H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBQCKFFSPGEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N3C4=CC=CC=C4CCC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865608
Record name Quinupramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinupramine

CAS RN

31721-17-2
Record name Quinupramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31721-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinupramine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinupramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinupramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinupramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINUPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O61HFF4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
306
Citations
H SAKAMOTO, N YOKOYAMA, T NISHIMOTO… - Japanese journal of …, 1987 - Elsevier
… new tricyclic antidepressant drug, quinupramine, on the … quinupramine and Imipramine in plasma and brain were also performed in rats after a single oral administration. Quinupramine …
Number of citations: 3 www.sciencedirect.com
J Kim, WJ Kim, SJ Kim, CW Cho, SC Shin - International journal of …, 2006 - Elsevier
… (EVA) matrix containing quinupramine was prepared in an attempt to develop a controlled delivery system for quinupramine. Permeation studies of quinupramine through the EVA …
Number of citations: 17 www.sciencedirect.com
H SAKAMOTO, N YOKOYAMA, T NISHIMOTO… - Japanese journal of …, 1987 - Elsevier
The binding characteristics of [ 3 H]quinupramine to rat brain membrane fractions were studied. The specific binding of [ 3 H]quinupramine to rat brain membrane fractions was stable, …
Number of citations: 1 www.sciencedirect.com
H SAKAMOTO, N YOKOYAMA… - The Japanese Journal …, 1987 - jstage.jst.go.jp
… of quinupramine is associated with the central serotonin system, but not with the (3-adrenergic system. Accordingly, quinupramine, … role in the antidepressant activity of quinupramine. …
Number of citations: 4 www.jstage.jst.go.jp
H SAKAMOTO, N YOKOYAMA, S KOHNO… - The Japanese Journal …, 1984 - jstage.jst.go.jp
… quinupramine, 10,11 -dihydro-5-(3-quinuclidinyl) 5H-dibenz[b, f]azepine, and three reference compounds with a tertiaryamine side chain. Quinupramine … to that of quinupramine , except …
Number of citations: 7 www.jstage.jst.go.jp
SC Shin, J Kim, WJ Kim, SJ Kim… - Pharmaceutical …, 2007 - Taylor & Francis
… To increase the skin permeation of quinupramine through the rat skin, different types of … 2% quinupramine. The effects of the enhancers on the level of quinupramine permeation through …
Number of citations: 7 www.tandfonline.com
CW Cho, JS Choi, SC Shin - International journal of pharmaceutics, 2006 - Elsevier
… The pure quinupramine and that in the 1:2 ratio quinupramine–EVA physical mixture also showed the crystalline peaks of quinupramine. In contrast, that in the 1:2 quinupramine–EVA …
Number of citations: 3 www.sciencedirect.com
N YOKOYAMA, H SAKAMOTO… - Drug Metabolism and …, 1991 - jstage.jst.go.jp
In the present study, we examined the effects of aging on the pharmacokinetics of 14C quinupramine in male rats, following the administration to the aged (2 and 1-year old) and young (…
Number of citations: 0 www.jstage.jst.go.jp
S Bouquet, MA Lefebvre, J Girault, JB Fourtillan - L'encephale, 1982 - europepmc.org
The pharmacokinetic study of quinupramin was developed on healthy volunteers, after cross-over administrations of three doses (2.5 and 7.5 mg PO and a 2.5 mg intravenous bolus …
Number of citations: 1 europepmc.org
S Ueki, T Yamamoto, T Shimazoe… - Nihon Yakurigaku …, 1988 - europepmc.org
… Quinupramine, like imipramine and amitriptyline, has no effect on conditioned avoidance behavior. In conclusion, quinupramine … and amitriptyline since quinupramine has a potent …
Number of citations: 5 europepmc.org

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